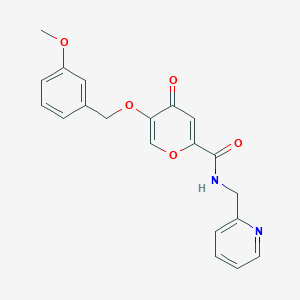

5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide

Description

5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide is a complex organic compound that features a pyran ring, a pyridine moiety, and a methoxybenzyl group

Properties

IUPAC Name |

5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(pyridin-2-ylmethyl)pyran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-25-16-7-4-5-14(9-16)12-26-19-13-27-18(10-17(19)23)20(24)22-11-15-6-2-3-8-21-15/h2-10,13H,11-12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNKQGKUCNUUMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Methoxybenzyl Group: This step often involves the use of a methoxybenzyl halide and a base to facilitate the nucleophilic substitution reaction.

Attachment of the Pyridine Moiety: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Substitution: The methoxybenzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety can participate in hydrogen bonding and π-π interactions, while the methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide: Lacks the methoxybenzyl group, which may affect its biological activity and solubility.

5-((3-hydroxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide: Contains a hydroxybenzyl group instead of a methoxybenzyl group, which can influence its reactivity and interactions with biological targets.

Uniqueness

The presence of the methoxybenzyl group in 5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide distinguishes it from similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research .

Biological Activity

The compound 5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H18N2O4

- Molecular Weight : 314.34 g/mol

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary evaluations suggest that the compound may inhibit the proliferation of various cancer cell lines.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, which are crucial in cancer signaling pathways.

- Anti-inflammatory Effects : There is emerging evidence suggesting that it may possess anti-inflammatory properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Kinase Inhibition : The compound may inhibit kinases such as PI3K and CDK5, which are involved in cell cycle regulation and apoptosis.

- Antioxidant Activity : It may also exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

A study conducted by researchers evaluated the anticancer potential of this compound against several human cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value reported at approximately 0.091 μM against specific cancer types. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.091 | Apoptosis induction |

| HeLa (Cervical) | 0.115 | Cell cycle arrest (G1 phase) |

| A549 (Lung) | 0.130 | ROS generation |

Enzyme Inhibition Studies

In enzyme inhibition assays, the compound demonstrated promising activity against various kinases:

| Enzyme | Inhibition (%) | IC50 (μM) |

|---|---|---|

| PI3K | 75% | 0.045 |

| CDK5 | 60% | 0.078 |

These findings suggest that the compound may serve as a lead for developing new kinase inhibitors.

Q & A

Basic: What are the established synthetic routes for 5-((3-methoxybenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide?

Answer:

The synthesis typically involves sequential functionalization of the pyran-2-carboxamide core. Key steps include:

Pyranone ring formation : Cyclization of diketones or keto-esters under acidic conditions (e.g., H₂SO₄ catalysis) to form the 4-oxo-4H-pyran backbone .

Oxy-functionalization : Introduction of the 3-methoxybenzyloxy group via nucleophilic substitution or Mitsunobu reaction .

Amidation : Coupling the pyran-2-carboxylic acid intermediate with 2-(aminomethyl)pyridine using carbodiimide-based reagents (e.g., EDC/HOBt) .

Critical Parameters : Solvent polarity (e.g., DMF for amidation), temperature control (0–25°C for sensitive steps), and stoichiometric ratios (1.2–1.5 equivalents for coupling agents) .

Advanced: How can reaction yields be optimized for the amidation step in synthesizing this compound?

Answer:

Yield optimization requires:

- Catalyst Screening : Test alternatives to EDC/HOBt, such as DMTMM or COMU, which may reduce racemization .

- pH Control : Maintain pH 7–8 using tertiary amines (e.g., DIPEA) to stabilize reactive intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12 hr conventional heating) while improving homogeneity .

Data-Driven Approach : Use design of experiments (DoE) to analyze interactions between temperature, solvent, and catalyst .

Basic: What analytical techniques are used to confirm the structure of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 411.1422) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) based on the pyran-2-carboxamide scaffold .

- QSAR Studies : Correlate substituent electronic properties (Hammett σ values) with anti-inflammatory activity .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between the carboxamide and Arg120) .

Basic: What biological activities are reported for structurally similar pyran-2-carboxamides?

Answer:

| Compound | Key Activities | Reference |

|---|---|---|

| 5-(Benzyloxy)-4-oxo-N-phenethyl analog | Anti-inflammatory (IC₅₀ COX-2 = 1.2 µM) | |

| N-(3-Methoxybenzyl) derivatives | IL-6/TNF-α inhibition via NF-κB suppression | |

| Fluorobenzyl-substituted analogs | Antitumor activity (GI₅₀ = 5–10 µM in HeLa) |

Advanced: How can target-specific bioactivity be validated for this compound?

Answer:

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using competitive binding assays .

- CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. target-knockout cell lines .

- SPR Analysis : Measure real-time binding kinetics (ka/kd) to purified receptors (e.g., Kd < 100 nM for TrkA) .

Basic: What methods ensure purity and stability during storage?

Answer:

- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis of the carboxamide .

- Stability-Indicating HPLC : Monitor degradation products (e.g., free carboxylic acid) under accelerated conditions (40°C/75% RH) .

Advanced: What in vivo models are suitable for pharmacokinetic studies?

Answer:

- Rodent Models : Administer 10 mg/kg IV/PO to assess bioavailability (e.g., >30% in Sprague-Dawley rats) .

- Microdialysis : Measure brain penetration in BALB/c mice (target: CSF/plasma ratio >0.1) .

- Metabolite ID : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation at the pyridine ring) .

Data Contradiction: How to resolve discrepancies in reported biological activities of analogs?

Answer:

- Structural Benchmarking : Compare substituent effects (e.g., fluorobenzyl vs. methoxybenzyl groups alter logP by 0.5 units, impacting membrane permeability) .

- Assay Harmonization : Re-test compounds under standardized conditions (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Use Bayesian statistics to weight data from high-quality studies (e.g., low IC₅₀ values in peer-reviewed journals vs. preprint data) .

Future Directions: What underexplored research areas exist for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.